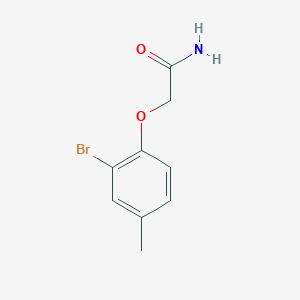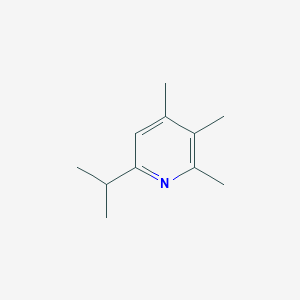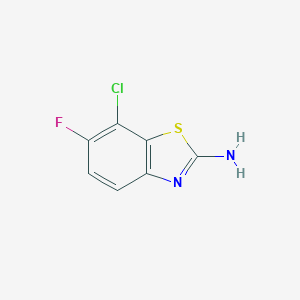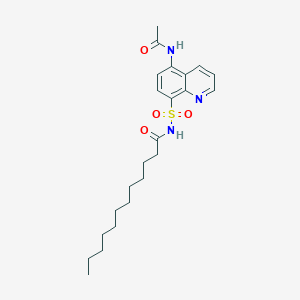
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-, also known as AQSOA, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been reported to possess a wide range of biochemical and physiological effects, which makes it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is not fully understood, but it has been suggested that it may interact with proteins and enzymes through electrostatic interactions and hydrogen bonding. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has also been reported to act as a chelating agent for metal ions, which may contribute to its ability to detect metal ions in biological samples.
Effets Biochimiques Et Physiologiques
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has been reported to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has also been found to have antimicrobial properties, and has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is its high sensitivity and selectivity for metal ions, which makes it a useful tool for detecting metal ions in biological samples. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is that it may not be suitable for all types of biological samples, as it may interfere with certain proteins and enzymes.
Orientations Futures
There are several potential future directions for research on Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-. One area of interest is the development of new fluorescent probes based on Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-, which may have improved sensitivity and selectivity for metal ions. Another area of interest is the investigation of the potential therapeutic applications of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-, particularly in the treatment of microbial infections and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- and its effects on biological systems.
Méthodes De Synthèse
The synthesis of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- involves the reaction of 8-hydroxyquinoline-5-sulfonic acid with acetic anhydride and ammonium hydroxide, followed by the addition of dodecanoyl chloride. The resulting product is purified by recrystallization to obtain Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- in high yield and purity.
Applications De Recherche Scientifique
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has been found to be a useful tool in various scientific research studies, particularly in the field of biochemistry. It has been used as a fluorescent probe to detect the presence of metal ions such as zinc and copper in biological samples. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has also been used to study the binding properties of proteins and enzymes, as well as to investigate the role of sulfonamide compounds in biological systems.
Propriétés
Numéro CAS |
102107-36-8 |
|---|---|
Nom du produit |
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- |
Formule moléculaire |
C23H33N3O4S |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide |
InChI |
InChI=1S/C23H33N3O4S/c1-3-4-5-6-7-8-9-10-11-14-22(28)26-31(29,30)21-16-15-20(25-18(2)27)19-13-12-17-24-23(19)21/h12-13,15-17H,3-11,14H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
UNTGZLCUHXWRKP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2 |
SMILES canonique |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2 |
Autres numéros CAS |
102107-36-8 |
Synonymes |
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



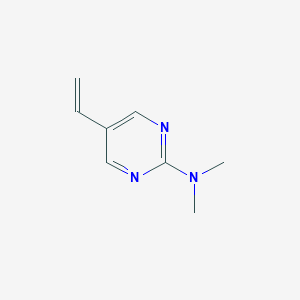
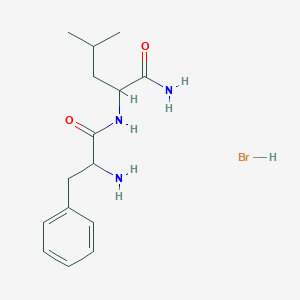
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)
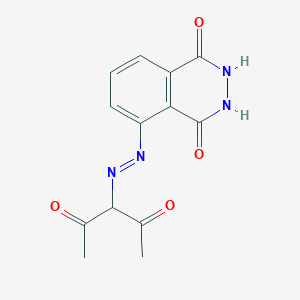
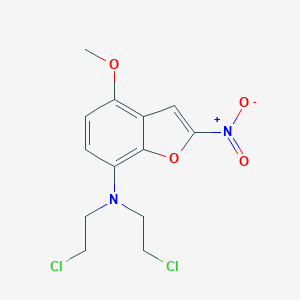
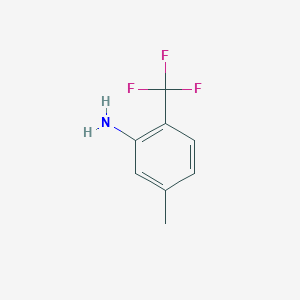
![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
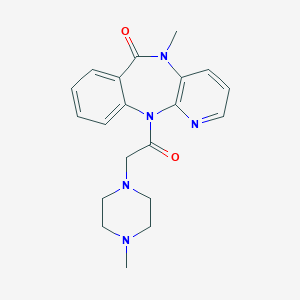
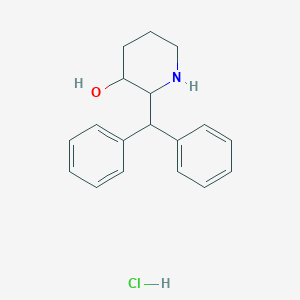
![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)
